molecular formula C5H5I B14308135 5-Iodopent-1-EN-4-yne CAS No. 113333-46-3

5-Iodopent-1-EN-4-yne

Cat. No.: B14308135
CAS No.: 113333-46-3
M. Wt: 192.00 g/mol
InChI Key: ZYCDKTRANQZRGV-UHFFFAOYSA-N
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Description

5-Iodopent-1-EN-4-yne is an organic compound with the molecular formula C5H7I. It is a derivative of pent-1-yne, where an iodine atom is attached to the fifth carbon atom. This compound is of interest in organic synthesis due to its unique structure, which combines an alkyne and an alkene functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodopent-1-EN-4-yne typically involves the iodination of pent-1-yne. One common method is the reaction of 5-chloro-1-pentyne with sodium iodide in acetone under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodopent-1-EN-4-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Bromine in dichloromethane.

    Hydrohalogenation: Hydrogen chloride or hydrogen bromide in an inert solvent.

    Nucleophilic Substitution: Sodium hydroxide or amines in polar solvents.

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products

    Haloalkenes: Formed by the addition of halogens.

    Geminal Dihalides: Formed by the addition of two equivalents of halogen acids.

    Alcohols and Amines: Formed by nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Iodopent-1-EN-4-yne involves its reactivity with various molecular targets. The iodine atom can participate in nucleophilic substitution reactions, while the alkyne and alkene groups can undergo addition reactions. These reactions can modify the structure and function of target molecules, leading to changes in their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodopent-1-EN-4-yne is unique due to the presence of both alkyne and alkene functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and research.

Properties

CAS No.

113333-46-3

Molecular Formula

C5H5I

Molecular Weight

192.00 g/mol

IUPAC Name

5-iodopent-1-en-4-yne

InChI

InChI=1S/C5H5I/c1-2-3-4-5-6/h2H,1,3H2

InChI Key

ZYCDKTRANQZRGV-UHFFFAOYSA-N

Canonical SMILES

C=CCC#CI

Origin of Product

United States

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